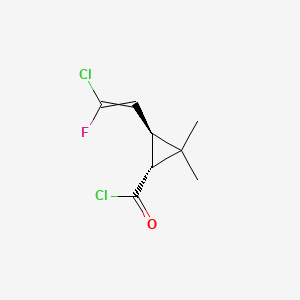

![molecular formula C9H10N2 B575664 1-ethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 160590-41-0](/img/structure/B575664.png)

1-ethyl-1H-pyrrolo[3,2-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

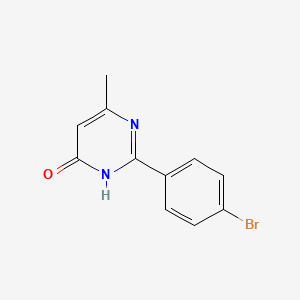

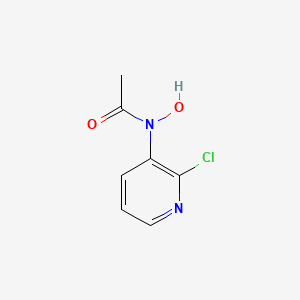

1-ethyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .

Molecular Structure Analysis

The molecular structure of 1-ethyl-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis

1-ethyl-1H-pyrrolo[3,2-b]pyridine and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, leading to their inhibition .科学的研究の応用

Antibacterial Activity : A derivative, synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, showed antibacterial activity in vitro (Toja et al., 1986).

Photophysical Properties : A 4-aza-indole derivative of this compound exhibited high fluorescence intensity and reverse solvatochromism behavior, suggesting applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Synthetic Routes : Various synthetic routes for 1H-pyrrolo[2,3-b]pyridines have been explored, leading to a range of derivatives (Brodrick & Wibberley, 1975).

Inhibition of Gastric Acid Secretion : Novel 1H-pyrrolo[3,2-b]pyridines have been identified as potent inhibitors of the gastric acid pump, indicating potential for treating conditions related to gastric acid secretion (Palmer et al., 2008).

Chiral Properties : Derivatives based on pyrrolo[1,2-a][1,10]phenanthroline, a related system, exhibited helical chirality, which can be significant for molecular recognition and catalysis (Dumitrascu et al., 2005).

Potential in Non-linear Optics : A study of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), a derivative, highlighted its potential in non-linear optics, a field important for advanced photonic technologies (Murthy et al., 2017).

Synthesis of Tetrahydropyridines : A phosphine-catalyzed annulation reaction using related compounds has been employed to synthesize tetrahydropyridines, important in medicinal chemistry (Zhu et al., 2003).

Synthesis of Pyrrolo[3,2-c]pyridin-4(5H)-ones : Using ammonium acetate-promoted reactions, derivatives like pyrrolo[3,2-c]pyridinones were synthesized, which have potential pharmaceutical applications (Zhang et al., 2017).

Electrophilic Reactions : 1H-pyrrolo[2,3-b]pyridines have been shown to undergo various electrophilic reactions, offering diverse pathways for functionalization (Herbert & Wibberley, 1969).

Synthesis of Aryl/Heteroaryl-fused Derivatives : A copper/zinc-catalyzed annulation reaction has been used for synthesizing aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines, which are biologically active compounds (Gayyur et al., 2022).

作用機序

The mechanism of action of 1-ethyl-1H-pyrrolo[3,2-b]pyridine and its derivatives involves the inhibition of the FGFR signaling pathway . Abnormal activation of this pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

将来の方向性

The research on 1-ethyl-1H-pyrrolo[3,2-b]pyridine and its derivatives is ongoing, with a focus on developing these compounds as potent inhibitors of FGFR for cancer therapy . These compounds, especially those with low molecular weight, could be appealing lead compounds beneficial for subsequent optimization .

特性

IUPAC Name |

1-ethylpyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-7-5-8-9(11)4-3-6-10-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAZOYVIRCAMBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301016 |

Source

|

| Record name | 1-Ethyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

160590-41-0 |

Source

|

| Record name | 1-Ethyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160590-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

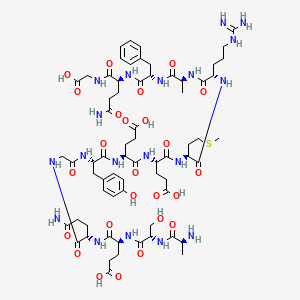

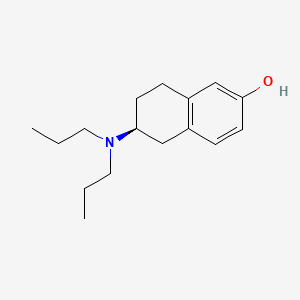

![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)